tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
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Overview
Description
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate: is a synthetic organic compound with the molecular formula C15H25N3O3 This compound is notable for its unique spirocyclic structure, which includes a triazaspirodecane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diketone under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group is usually introduced via esterification. This can be done by reacting the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.
Final Adjustments: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer properties, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in biochemical pathways, resulting in the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl 2-isopropyl-4-oxo-1,3,8-triazaspiro[45]dec-1-ene-8-carboxylate is unique due to its specific spirocyclic structure and the presence of the triazaspirodecane core This gives it distinct chemical properties and reactivity compared to other similar compounds
Properties
IUPAC Name |
tert-butyl 4-oxo-2-propan-2-yl-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3/c1-10(2)11-16-12(19)15(17-11)6-8-18(9-7-15)13(20)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEYALCSYPLHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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